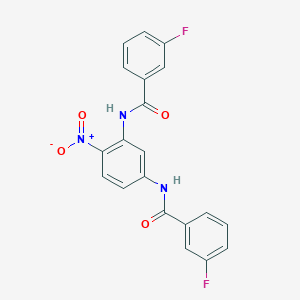
N,N'-(4-nitro-1,3-phenylene)bis(3-fluorobenzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-(4-nitro-1,3-phenylene)bis(3-fluorobenzamide), also known as NFPB, is a chemical compound that has gained attention in scientific research for its potential use as a fluorescent probe for detecting protein-ligand interactions.
作用機序
The mechanism of action of N,N'-(4-nitro-1,3-phenylene)bis(3-fluorobenzamide) involves its ability to bind to specific proteins through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. Upon binding, N,N'-(4-nitro-1,3-phenylene)bis(3-fluorobenzamide) undergoes a conformational change that results in the emission of a fluorescent signal.
Biochemical and Physiological Effects:
N,N'-(4-nitro-1,3-phenylene)bis(3-fluorobenzamide) has not been extensively studied for its biochemical and physiological effects, as it is primarily used as a research tool. However, it has been shown to be non-toxic to cells and has low cytotoxicity, making it a safe option for use in cell-based assays.
実験室実験の利点と制限
One major advantage of using N,N'-(4-nitro-1,3-phenylene)bis(3-fluorobenzamide) as a fluorescent probe is its high selectivity for specific proteins. This allows for accurate detection of protein-ligand interactions and reduces the risk of false positives. Additionally, N,N'-(4-nitro-1,3-phenylene)bis(3-fluorobenzamide) emits a strong fluorescent signal, making it easy to detect even at low concentrations.
However, there are some limitations to using N,N'-(4-nitro-1,3-phenylene)bis(3-fluorobenzamide) in lab experiments. One limitation is its relatively high cost compared to other fluorescent probes. Additionally, N,N'-(4-nitro-1,3-phenylene)bis(3-fluorobenzamide) requires a specific set of conditions for optimal binding and fluorescence, which may limit its use in certain experimental setups.
将来の方向性
There are several future directions for research on N,N'-(4-nitro-1,3-phenylene)bis(3-fluorobenzamide). One area of focus could be on improving the synthesis method to reduce the cost and increase the yield of N,N'-(4-nitro-1,3-phenylene)bis(3-fluorobenzamide). Additionally, further studies could be conducted on the biochemical and physiological effects of N,N'-(4-nitro-1,3-phenylene)bis(3-fluorobenzamide) to determine its safety and potential therapeutic applications.
Another area of research could be on developing new applications for N,N'-(4-nitro-1,3-phenylene)bis(3-fluorobenzamide) in protein research. For example, N,N'-(4-nitro-1,3-phenylene)bis(3-fluorobenzamide) could be used to study protein-protein interactions in living cells or to screen for potential drug candidates that target specific proteins.
Overall, N,N'-(4-nitro-1,3-phenylene)bis(3-fluorobenzamide) has shown great potential as a fluorescent probe for detecting protein-ligand interactions. While there are some limitations to its use, further research could lead to new applications and improvements in its synthesis and use in lab experiments.
合成法
The synthesis of N,N'-(4-nitro-1,3-phenylene)bis(3-fluorobenzamide) involves the reaction of 4-nitrophthalic anhydride with 3-fluoroaniline in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain N,N'-(4-nitro-1,3-phenylene)bis(3-fluorobenzamide) in high yield and purity.
科学的研究の応用
N,N'-(4-nitro-1,3-phenylene)bis(3-fluorobenzamide) has been used in scientific research as a fluorescent probe for detecting protein-ligand interactions. It has been shown to selectively bind to specific proteins and emit a fluorescent signal upon binding. This makes it a valuable tool for studying protein-protein interactions, protein-drug interactions, and protein conformational changes.
特性
IUPAC Name |
3-fluoro-N-[3-[(3-fluorobenzoyl)amino]-4-nitrophenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3O4/c21-14-5-1-3-12(9-14)19(26)23-16-7-8-18(25(28)29)17(11-16)24-20(27)13-4-2-6-15(22)10-13/h1-11H,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBGGRCWSJYBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-methyl-5-(4-morpholinylcarbonyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5161834.png)

![3-{1-hydroxy-2-[(4-methoxybenzyl)amino]ethyl}phenol hydrochloride](/img/structure/B5161851.png)
![4-{2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethoxy}quinazoline](/img/structure/B5161860.png)


![2-chloro-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5161885.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B5161892.png)
![N-{2-[1-(3,5-dichlorophenyl)-1-methylethyl]-3-oxo-2,3,4,5,6,7-hexahydro-1H-isoindol-1-yl}acetamide](/img/structure/B5161893.png)
![N-(3-{[(4-bromophenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B5161894.png)
![N-(4-ethoxyphenyl)-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B5161903.png)
![4-methyl-3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5161912.png)
![N-(3,4-dichlorophenyl)-N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B5161919.png)
![1-{[1-(3-chloro-4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5161927.png)